molecular formula C13H16N4OS2 B2522288 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide CAS No. 889947-90-4

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B2522288
CAS No.: 889947-90-4
M. Wt: 308.42
InChI Key: DVIALZWNORIQCS-UHFFFAOYSA-N
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Description

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA (26.5 kDa) and UreB (60.3–61.6 kDa), and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can disrupt this biochemical pathway and affect the survival of H. pylori .

Pharmacokinetics

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Result of Action

The result of the compound’s action is the inhibition of the urease enzyme, leading to a disruption in the conversion of urea to ammonia and carbon dioxide . This disruption can affect the survival of H. pylori, making the compound potentially useful in the treatment of infections caused by this bacterium .

Action Environment

The action of the compound can be influenced by environmental factors such as pH. The urease enzyme’s activity increases with pH, so the compound’s efficacy may vary depending on the pH of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide typically involves multiple steps. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . This process results in the formation of the thiadiazole ring and subsequent attachment of the propanamide group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide stands out due to its specific structural features, such as the presence of the 2,5-dimethylphenyl group, which may enhance its biological activity and specificity compared to other thiadiazole derivatives.

Biological Activity

3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,5-dimethylphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N4OS2C_{13}H_{16}N_{4}OS_{2}. Its structure features a thiadiazole ring which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. A study highlighted that compounds with a similar thiadiazole moiety showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AStaphylococcus aureus32.6 µg/mL
Thiadiazole Derivative BEscherichia coli47.5 µg/mL
Thiadiazole Derivative CPseudomonas aeruginosa50.0 µg/mL

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. For instance, derivatives containing the thiadiazole structure have been synthesized and evaluated against several cancer cell lines including HeLa, MCF-7, and HepG2. The results showed that these compounds could induce apoptosis in cancer cells effectively.

Case Study: Anticancer Evaluation

A study published in Medicinal Chemistry Research reported the synthesis of several thiadiazole derivatives which exhibited significant cytotoxicity against HeLa cells. The most potent derivatives showed IC50 values significantly lower than that of sorafenib, a standard anticancer drug.

Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound 5dHeLa0.37
Compound 5gHeLa0.73
Compound 5kHeLa0.95
SorafenibHeLa7.91

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or cellular pathways. For example, some studies suggest that the binding affinity of thiadiazole derivatives to vascular endothelial growth factor receptor (VEGFR-2) plays a crucial role in their anticancer activity.

Properties

IUPAC Name

3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS2/c1-8-3-4-9(2)10(7-8)15-11(18)5-6-19-13-17-16-12(14)20-13/h3-4,7H,5-6H2,1-2H3,(H2,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIALZWNORIQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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